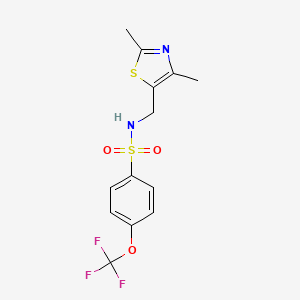
5-((1H-indol-3-yl)methyl)-2,2-dimethylimidazolidin-4-one oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . They are prevalent in natural products and drugs, playing a crucial role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives often involves reactions with various functional groups. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, often involving multiple rings and functional groups. For example, the structure of 1,6-benzodiazocinone was characterized by 1H-NMR, 13C-NMR, IR spectroscopy, and HRMS .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, the synthesis of 1,6-benzodiazocinone involved a one-step, two-component reaction between 1-methylbenzimidazole and benzoylindolyl-3-acetylene .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, they are often crystalline and can have specific odors .
Aplicaciones Científicas De Investigación
Anticancer Potential
One significant area of research is the exploration of indole and imidazolidinone derivatives as potential anticancer agents. For instance, compounds similar to 5-((1H-indol-3-yl)methyl)-2,2-dimethylimidazolidin-4-one oxalate have been synthesized and evaluated for their in vitro cytotoxicity against various human tumor cell lines. Notably, certain analogs have demonstrated potent growth inhibition and significant cytotoxicity against specific cancer cells, like melanoma and ovarian cancer cells, making them promising leads for further antitumor agent development (Penthala, Yerramreddy, & Crooks, 2011).
Antimicrobial and Antioxidant Activities
Research has also delved into the synthesis of derivatives of indole and imidazolidinone for potential antimicrobial and antioxidant applications. Studies have found that certain synthesized compounds exhibit promising antibacterial, antifungal, and antioxidant activities. This research suggests potential for these compounds in the development of new antimicrobial and antioxidant agents (Saundane, Verma, & Katkar, 2013).
Molecular Structure and Docking Studies
Molecular docking studies and structural analysis of these compounds have been conducted to better understand their potential biological activities. These studies include exploring the interactions of these compounds with various biological targets, thereby providing insights into their mechanisms of action and potential therapeutic applications (Rajaraman, Sundararajan, Loganath, & Krishnasamy, 2017).
Synthesis and Characterization
Furthermore, the synthesis and characterization of these compounds have been a focal point of research. The structural elucidation through spectral studies and elemental analysis is crucial in understanding their chemical properties and potential as pharmaceutical agents (Karanewsky, Arthur, Liu, Chi, Ida, & Markison, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C2H2O4/c1-14(2)16-12(13(18)17-14)7-9-8-15-11-6-4-3-5-10(9)11;3-1(4)2(5)6/h3-6,8,12,15-16H,7H2,1-2H3,(H,17,18);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUHEFDARUVRML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2401351.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2401354.png)
![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride](/img/structure/B2401357.png)

![4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2401359.png)

![N-(2-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2401362.png)
![1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2401363.png)


![2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol](/img/structure/B2401367.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)
![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)